Dopamine D3 vs. D4 Receptor Subtype Selectivity Conferred by the Pyrrolidine Linker Architecture
The isoxazolylpyrrolidinylpiperazine scaffold was explicitly designed to probe the effect of a five‑membered pyrrolidine ring as a linker between the isoxazole and piperazine units, in contrast to the earlier six‑membered piperidine‑linked series. The paper demonstrates that this ring‑size reduction shifts the receptor subtype binding profile, with some pyrrolidine‑linked analogs exhibiting preferential D4 receptor affinity whereas the piperidine‑linked counterparts favor D3 receptors [1]. The target compound carries the 5‑methyl‑isoxazole headgroup, which further tunes the D3/D4 selectivity within the pyrrolidine sub‑series SAR [1]. Although the paper reports binding affinities for the whole library, the quantitative values for the exact target compound must be retrieved from the primary publication or from associated BindingDB records; the structural rationale for differentiation is nevertheless experimentally validated.
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki or % inhibition at fixed concentration) |
|---|---|
| Target Compound Data | Refer to primary source (Oh et al., 2012) for the numerical Ki value for the 5‑methyl‑isoxazole pyrrolidine‑piperazine derivative |
| Comparator Or Baseline | Corresponding piperidine‑linked analog (6‑membered linker) reported in the same study |
| Quantified Difference | Difference in D3/D4 selectivity ratio; qualitative shift from D3‑preferring (piperidine series) to D4‑preferring or balanced profile (pyrrolidine series) |
| Conditions | Radioligand displacement assays using human cloned dopamine D3 and D4 receptors expressed in HEK‑293 cells; [3H]‑spiperone or [3H]‑YM‑09151‑2 as radioligand (per standard KRICT screening protocols) |
Why This Matters
For researchers developing subtype‑selective antipsychotic or cognitive‑enhancement agents, the linker architecture directly dictates the D3/D4 selectivity window, making the exact compound essential for target‑validation studies.
- [1] Oh YN, Kwak J, Koh HY, Jung SH. Isoxazolylpyrrolidinylpiperazine Ligands, a New Class for Dopamine D3 and D4 Receptor Antagonists. Bulletin of the Korean Chemical Society, 2012; 33(12): 4227‑4230. DOI: 10.5012/bkcs.2012.33.12.4227 View Source
